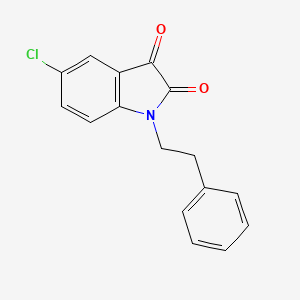

5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-(2-phenylethyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-12-6-7-14-13(10-12)15(19)16(20)18(14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVZSSKWPJEOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Cl)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201249140 | |

| Record name | 5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356075-69-9 | |

| Record name | 5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356075-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indole 2,3 Dione Isatin Scaffold: a Foundation of Chemical and Biological Significance

The foundational structure of 5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione is the indole-2,3-dione, more commonly known as isatin (B1672199). This heterocyclic compound, first identified in 1841 as a product of the oxidation of indigo (B80030) dye, consists of a fused benzene (B151609) and pyrrolidine (B122466) ring system. epa.gov The isatin scaffold is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry, found in various natural sources and exhibiting a wide array of biological activities. mdpi.com

The inherent reactivity of the isatin core, particularly at the C3-carbonyl group and the N1-position, allows for a multitude of chemical modifications. This versatility has made it a valuable building block for the synthesis of a diverse range of more complex heterocyclic compounds. core.ac.uk The isatin nucleus is associated with a broad spectrum of pharmacological properties, including but not limited to anticancer, antiviral, antimicrobial, and anti-inflammatory activities. mdpi.comhilarispublisher.com This wide range of biological effects has cemented the isatin scaffold as a focal point in the quest for new therapeutic agents.

A History of N Substituted Isatins in the Realm of Organic Synthesis

The historical development of isatin (B1672199) chemistry has been marked by a significant focus on the synthesis of N-substituted derivatives. The ability to introduce a wide variety of substituents at the nitrogen atom of the isatin core has been a key strategy for modulating the molecule's physicochemical properties and biological activity. Early synthetic methods laid the groundwork for the creation of a vast library of N-substituted isatins, each with unique characteristics.

The significance of N-substitution in organic synthesis is multifaceted. It allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the substituent at the N1-position can play a crucial role in the molecule's interaction with biological targets. The synthesis of N-alkylated and N-arylated isatins is a common practice in medicinal chemistry to explore structure-activity relationships and optimize lead compounds. core.ac.uk For instance, the introduction of a phenethyl group, as seen in the subject compound, can significantly influence its biological profile.

The Current Research Landscape: 5 Chloro 1 2 Phenylethyl 1h Indole 2,3 Dione and Its Analogs in Focus

Current academic interest in 5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione and its structural analogs is primarily situated within the domain of medicinal chemistry, with a particular emphasis on the development of novel therapeutic agents. The presence of a chlorine atom at the 5-position of the isatin (B1672199) ring is a common feature in many biologically active isatin derivatives, often enhancing their potency.

Research into N-phenethyl isatin derivatives has revealed promising cytotoxic activity against various cancer cell lines. A study on a series of N-phenethyl isatins demonstrated that these compounds exhibit low to sub-micromolar cytotoxic activity. The introduction of hydrophobic substituents on the phenethyl ring was found to be particularly effective. While this study did not specifically report on the 5-chloro derivative, it underscores the potential of the N-phenethyl moiety in conjunction with the isatin scaffold for developing anticancer agents. core.ac.uk

The synthesis of N-substituted 5-chloroisatins is an active area of research. researchgate.net The N-alkylation of 5-chloroisatin (B99725) provides a straightforward route to compounds like this compound. These synthetic efforts are often coupled with biological evaluations to assess the therapeutic potential of the resulting molecules. The research landscape suggests a focus on exploring the anticancer and antiviral properties of these compounds.

Below is a table summarizing the research findings on N-substituted isatin derivatives, providing context for the potential of this compound.

| Compound | Substitution | Biological Activity | Research Focus |

| N-phenethyl isatin derivatives | Varied substituents on the phenethyl ring | Low to sub-micromolar cytotoxicity against human leukemic, lymphoma, and carcinoma cell lines | Anticancer |

| 5,7-Dibromo-N-(p-methylbenzyl)isatin | Dibromo at 5,7-positions, p-methylbenzyl at N1 | Sub-micromolar IC50 values against hematopoietic cancer cell lines | Anticancer |

| N-naphthyl isatins | Naphthyl group at N1 | Sub-micromolar cytotoxicity against U937 and Jurkat cell lines | Anticancer |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives | Varied substituents at C3 | Antiviral activity against H1N1, HSV-1, and COX-B3 | Antiviral |

A Glimpse into Research Methodologies

Regioselective N-Alkylation of 5-Chloroisatin Precursors

The most common strategy for the synthesis of this compound is the direct N-alkylation of 5-chloroisatin with a suitable phenethyl halide, typically (2-bromoethyl)benzene (B7723623) or (2-chloroethyl)benzene. This reaction hinges on the deprotonation of the relatively acidic N-H proton of the isatin ring, followed by a nucleophilic substitution (SN2) reaction. The regioselectivity is generally high for N-alkylation over O-alkylation due to the greater thermodynamic stability of the N-substituted product.

Reaction Conditions and Optimization for N-Phenylethyl Substitution

The efficiency of the N-phenethylation of 5-chloroisatin is highly dependent on the choice of base, solvent, temperature, and reaction time. A variety of conditions have been explored for the N-alkylation of isatin and its derivatives, providing a framework for optimizing the synthesis of the target compound.

Commonly employed bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as stronger bases such as sodium hydride (NaH) and organic amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base is critical; a sufficiently strong base is required to deprotonate the isatin nitrogen, but overly harsh conditions can lead to side reactions.

Polar aprotic solvents are typically favored for this reaction, as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the isatin anion. N,N-Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) are frequently used.

Optimization studies often involve screening different combinations of these reagents and conditions to maximize yield and minimize reaction time. For instance, a study on the microwave-assisted N-alkylation of 5-chloroisatin with ethyl bromoacetate (B1195939) using DBU as a base in ethanol (B145695) highlights the key parameters that can be tuned for optimal results. semanticscholar.org While this specific example uses a different alkylating agent, the principles are directly applicable to N-phenethylation.

| Entry | Base (equiv.) | Alkylating Agent (equiv.) | Solvent | Method | Temp (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.3) | Alkyl Halide (1.1) | DMF | Conventional | 70-80 | 1-2 h | ~70-80 | nih.gov |

| 2 | K₂CO₃ (1.3) | Alkyl Halide (1.1) | DMF | Microwave | N/A (300W) | 3 min | ~90-95 | nih.gov |

| 3 | DBU (1.1) | Ethyl Bromoacetate (1.1) | Ethanol | Microwave | 120 | 20 min | 31 | semanticscholar.org |

| 4 | DBU (1.1) | 2,6-Difluorobenzyl Bromide (1.1) | Ethanol | Microwave | 120 | 25 min | 85 | semanticscholar.org |

This table illustrates typical conditions and the impact of different parameters on the N-alkylation of isatin derivatives. Specific yields for the N-phenethylation of 5-chloroisatin would require direct experimental data.

Application of Phase Transfer Catalysis (PTC) in N-Alkylation

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases. For the N-alkylation of 5-chloroisatin, this typically involves a solid-liquid or liquid-liquid system. The isatin salt, formed by a base like potassium carbonate, resides in the solid or aqueous phase, while the organic alkylating agent, (2-bromoethyl)benzene, is in an immiscible organic solvent.

A phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride, facilitates the reaction. The lipophilic cation of the catalyst pairs with the isatin anion, transporting it into the organic phase where it can react with the alkylating agent. This method offers several advantages, including the use of milder reaction conditions, less expensive inorganic bases and solvents, and simplified workup procedures. rsc.orgbiomedres.us The catalytic cycle allows for a continuous transfer of the nucleophile into the reactive phase, often leading to faster reaction rates and higher yields.

Mechanistic Pathways of N-Alkylation Reactions

The N-alkylation of 5-chloroisatin proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the nitrogen atom at position 1 of the 5-chloroisatin ring by a base, generating a resonance-stabilized isatin anion. This anion is the active nucleophile in the reaction.

Alternative Synthetic Routes to the this compound Scaffold

While N-alkylation of a pre-formed isatin ring is the most direct approach, alternative strategies involve constructing the indole-2,3-dione ring system with the N-substituent already in place. One of the most notable historical methods is the Stolle synthesis. rsc.orgdergipark.org.tr

The Stolle synthesis involves the reaction of an N-substituted aniline (B41778) with oxalyl chloride. For the target molecule, this would begin with N-(2-phenylethyl)aniline. This starting material is first acylated with oxalyl chloride to form an intermediate chlorooxalylanilide. In the subsequent step, this intermediate undergoes an intramolecular Friedel-Crafts-type cyclization, typically promoted by a Lewis acid such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), to form the desired N-substituted isatin. patsnap.com This method is particularly useful for preparing N-aryl or N-alkyl isatins where the corresponding aniline is readily available and avoids the direct alkylation step. A subsequent chlorination step at the 5-position would be required if starting from N-(2-phenylethyl)aniline to yield the final target compound.

Green Chemistry Approaches in the Synthesis of Indole-2,3-dione Derivatives

In recent years, principles of green chemistry have been increasingly applied to the synthesis of isatin derivatives to reduce environmental impact, improve energy efficiency, and enhance safety. Key approaches include the use of alternative energy sources and environmentally benign solvent systems.

Microwave irradiation has emerged as a highly effective tool for accelerating the N-alkylation of isatins. semanticscholar.orgnih.gov Microwave-assisted synthesis often leads to dramatic reductions in reaction times—from hours to minutes—and can result in higher yields and cleaner reaction profiles compared to conventional heating. nih.gov The rapid, localized heating provided by microwaves can enhance reaction rates and sometimes alter selectivity.

Ultrasonic irradiation is another green technique that has been applied to isatin chemistry. Sonication can enhance reaction rates by creating localized high-temperature and high-pressure zones through acoustic cavitation, improving mass transfer between phases. Furthermore, the use of greener solvents, such as water or ethanol, or performing reactions under solvent-free conditions on a solid support (e.g., alumina), represents another significant green chemistry strategy. nih.gov

Scale-Up Considerations for Laboratory Synthesis

Translating a laboratory-scale synthesis of this compound to a larger, pilot, or industrial scale presents several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Key considerations include:

Heat Transfer: N-alkylation reactions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to thermal runaways if not properly controlled. The choice of reactor, stirring efficiency, and external cooling systems are critical. Continuous flow reactors can offer superior heat and mass transfer, mitigating these risks. rsc.org

Mass Transfer: In heterogeneous systems, such as those employing a solid base (K₂CO₃) or in PTC, efficient mixing is crucial to ensure adequate contact between reactants. Poor mixing on a larger scale can lead to lower reaction rates and inconsistent product quality.

Reagent Addition and Stoichiometry: The rate of addition of the alkylating agent can be critical for controlling the reaction exotherm. On a large scale, slow, controlled addition is often necessary. Stoichiometry may also need to be re-optimized, as excess reagents that are easily removed in the lab can create significant waste and purification challenges on a larger scale.

Workup and Purification: Laboratory purification methods like column chromatography are often not feasible for large-scale production. Developing a robust workup procedure that allows for product isolation via crystallization or extraction is essential. This minimizes solvent waste and is more economically viable.

Safety: A thorough hazard analysis is required before scaling up. This includes understanding the thermal stability of reactants and products, potential for runaway reactions, and the toxicity of all materials used. acs.org

Developing a scalable process often involves moving from specialized laboratory equipment (like microwave reactors) to more conventional jacketed reactors and may require re-optimization of the reaction conditions to suit the different heat and mass transfer properties of large-scale equipment. rsc.org

Reactions at the Carbonyl Centers (C-2 and C-3) of the Isatin Moiety

The vicinal C-2 and C-3 carbonyl groups of the isatin scaffold are key sites for a variety of chemical transformations, particularly nucleophilic addition and condensation reactions. The C-3 carbonyl group is generally more electrophilic and susceptible to nucleophilic attack compared to the C-2 amide carbonyl.

A significant area of derivatization for isatins, including chloro-substituted analogues, is the synthesis of thiosemicarbazones. This reaction typically involves the condensation of the C-3 carbonyl group with a thiosemicarbazide (B42300) derivative in a suitable solvent, often with acid catalysis. researchgate.netnih.govjournalajacr.com The resulting thiosemicarbazones are of considerable interest due to their diverse biological activities.

The general reaction scheme for the synthesis of thiosemicarbazone derivatives from this compound is as follows:

General Reaction Scheme for Thiosemicarbazone Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound | Thiosemicarbazide | This compound 3-thiosemicarbazone |

While specific studies on the 1-(2-phenylethyl) substituted version are not extensively documented in the provided results, research on 5-chloro-1H-indole-2,3-dione serves as a strong predictive model for this reactivity. researchgate.net Studies on various N-substituted isatins demonstrate that the N-1 substituent generally does not hinder the condensation at the C-3 position.

The electrophilic C-3 carbonyl of the isatin core readily undergoes condensation reactions with a variety of nitrogen and sulfur-based nucleophiles. These reactions lead to the formation of a wide array of heterocyclic systems. For instance, condensation with hydrazines can yield hydrazones, which can be further cyclized. researchgate.net

Common nucleophiles that react with the C-3 carbonyl of isatin derivatives include:

Hydrazine and its derivatives to form hydrazones. researchgate.net

Hydroxylamine to form oximes.

Amines to form Schiff bases (imines).

These condensation reactions are fundamental in expanding the chemical diversity of the this compound scaffold, providing access to compounds with potential applications in medicinal chemistry and materials science.

Functionalization of the Indole (B1671886) Ring System and the Phenylethyl Moiety

The indole ring of this compound, being substituted with an electron-withdrawing chlorine atom, can undergo electrophilic aromatic substitution, although the reactivity is somewhat diminished compared to unsubstituted indoles. The phenylethyl moiety also presents a site for further chemical modification.

Research on a closely related compound, ethyl 5-chloro-3-(((phenethylamino)methyl))-1H-indole-2-carboxylate, provides valuable insights into the potential functionalization of the this compound core. mdpi.com For instance, the synthesis of this analogue involves a Mannich-type reaction, indicating that the C-3 position of the indole nucleus is susceptible to electrophilic substitution, even with the presence of the dione (B5365651) functionality.

Furthermore, the aromatic ring of the phenylethyl group can be subjected to electrophilic substitution reactions, allowing for the introduction of various substituents. The specific reaction conditions would determine the position of substitution on the phenyl ring.

Formation of Novel Molecular Hybrids Incorporating the this compound Core

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a prominent approach in drug discovery. The this compound scaffold is a versatile platform for the creation of such hybrids.

The reactive handles on this molecule, namely the C-3 carbonyl group and the potential for functionalization on the aromatic rings, allow for its conjugation with other bioactive moieties. For example, isatin-indole molecular hybrids have been synthesized and characterized for their antimicrobial potential. mdpi.com Similarly, isatin moieties have been incorporated into 1,2,3-triazole hybrids. researchgate.net

The synthesis of these hybrids often involves multi-step reaction sequences, utilizing the reactivity of the isatin core. For instance, the C-3 carbonyl can be converted into a linking group, which is then used to attach another molecular entity. The phenylethyl group can also serve as a linker to another pharmacophore.

Palladium-Catalyzed Cross-Coupling Reactions on Indole-2,3-dione Frameworks

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to the functionalization of indole-based structures. nih.govnih.gov While specific examples for this compound are not detailed in the provided search results, the general principles can be applied.

The chlorine atom at the C-5 position of the indole ring represents a potential site for various palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids to form a C-C bond.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes. mdpi.com

Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond.

These reactions would allow for the introduction of a wide range of substituents at the C-5 position, significantly increasing the structural diversity of the derivatives. The success of these reactions would depend on the optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for this compound, including specific chemical shifts, coupling constants, and 2D correlations, have not been reported in the searched scientific literature.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Specific ¹H NMR spectra and detailed peak assignments for this compound are not available in the reviewed literature.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Specific ¹³C NMR chemical shifts for the carbon skeleton of this compound are not available in the reviewed literature.

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

Data from two-dimensional NMR studies (HSQC, HMBC, COSY, NOESY) to confirm connectivity and stereochemistry for this compound have not been published in the searched sources.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

While the characteristic vibrational modes for the isatin core are well-documented, the specific IR spectrum and peak table for this compound are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Although the molecular weight is known (Monoisotopic Mass: 285.055656 g/mol ), detailed mass spectrometry analysis, including specific fragmentation patterns from techniques such as EI-MS or ESI-MS/MS for this compound, has not been reported.

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, precise data on its solid-state molecular structure, crystal packing, bond lengths, and bond angles are not available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Without experimental crystallographic data, any description of intermolecular interactions such as hydrogen bonding and π-π stacking for this compound would be purely speculative. Typically, in related indole-2,3-dione structures, one might expect to observe various non-covalent interactions that dictate the molecular packing in the crystal lattice. These could include C-H···O hydrogen bonds involving the carbonyl groups and π-π stacking interactions between the aromatic indole and phenyl rings. The presence of the chlorine atom could also lead to halogen bonding. However, without precise atomic coordinates and unit cell parameters from single-crystal X-ray diffraction, these potential interactions cannot be confirmed or characterized.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is also undetermined. A key conformational feature would be the torsion angles describing the orientation of the phenylethyl group relative to the indole core. The flexibility of the ethyl linker would allow for various possible conformations, which would be influenced by the steric and electronic effects of the substituents and the forces of crystal packing. Determining the preferred conformation in the solid state is contingent on crystallographic analysis.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a standard procedure to confirm the empirical formula of a synthesized compound by determining the weight percentages of its constituent elements. For this compound (C₁₆H₁₂ClNO₂), the theoretical elemental composition can be calculated.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 16 | 192.16 | 67.27 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 4.24 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 12.41 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.90 |

| Oxygen | O | 16.00 | 2 | 32.00 | 11.18 |

| Total | 285.74 | 100.00 |

Experimental data from elemental analysis would be required to compare against these theoretical values to validate the empirical formula of a synthesized sample. Such data is not currently available in the public domain for this specific compound.

Theoretical and Computational Studies on 5 Chloro 1 2 Phenylethyl 1h Indole 2,3 Dione and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mu-varna.bg For isatin (B1672199) derivatives, DFT calculations provide valuable insights into their molecular geometry, electronic properties, and spectroscopic behavior, which are crucial for understanding their structure-activity relationships.

Prediction of Electronic Structure and Spectroscopic Properties

DFT calculations are instrumental in predicting the electronic structure of molecules like 5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione. These calculations can elucidate the distribution of electron density, molecular electrostatic potential, and other electronic properties that govern the molecule's reactivity and intermolecular interactions.

Spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can also be computationally predicted. These theoretical spectra are valuable for the characterization of newly synthesized compounds and for understanding the vibrational modes and chemical environment of the atoms within the molecule. For isatin analogs, DFT has been employed to calculate vibrational frequencies, which aids in the interpretation of experimental IR and Raman spectra.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. mu-varna.bg The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. mu-varna.bg

For isatin derivatives, a smaller HOMO-LUMO gap is generally associated with higher chemical reactivity. Computational studies on various isatin analogs have shown that the nature and position of substituents on the isatin ring can significantly influence the energies of the frontier orbitals and, consequently, the molecule's bioactivity.

Calculation of Energetic and Geometric Parameters

DFT methods are widely used to determine the optimized molecular geometry of isatin derivatives, providing precise information on bond lengths, bond angles, and dihedral angles. scribd.com These geometric parameters are fundamental for understanding the three-dimensional structure of the molecule, which is a key determinant of its biological activity. Furthermore, energetic parameters such as the total energy, enthalpy, and Gibbs free energy of the molecule can be calculated, offering insights into its thermodynamic stability.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

Identification of Potential Enzyme Active Sites and Receptor Binding Pockets

A crucial first step in molecular docking is the identification of the binding site on the target protein. For isatin derivatives, which are known to inhibit a variety of enzymes, docking simulations help to pinpoint the specific amino acid residues in the active site that are involved in the binding interaction. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. For instance, isatin derivatives have been docked into the active sites of enzymes like cyclin-dependent kinase 2 (CDK2) to evaluate their potential as anticancer agents. nih.gov

Evaluation of Binding Affinities and Interaction Modes

Molecular docking simulations provide an estimation of the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction between the ligand and the target. A more negative binding affinity suggests a more stable complex. For this compound, a binding affinity of -9.1 kcal/mol has been reported in a machine learning-based prediction study. scribd.com

Furthermore, these simulations reveal the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. The aforementioned study also indicated a hydrogen bond interaction for this compound. scribd.com The N-1 position on the isatin ring, which in this case is substituted with a phenylethyl group, is often a site for introducing large hydrophobic substituents to enhance binding. nih.gov Similarly, substitutions at the C-5 position, here a chloro group, can significantly influence the binding mode and inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built on the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. proquest.com For isatin derivatives, QSAR studies have been instrumental in predicting a wide range of biological activities, including anticancer, antiviral, and antiamyloidogenic effects. ub.eduut.ac.irnih.gov

The development of a reliable QSAR model involves calculating various molecular descriptors for a set of compounds with known activities. nih.gov These descriptors quantify different aspects of the molecular structure, such as topological (e.g., connectivity indices), electronic (e.g., HOMO/LUMO energies), and physicochemical properties (e.g., lipophilicity). ut.ac.irchalcogen.ro Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Genetic Algorithm-Partial Least Squares (GA-PLS) are then employed to create a model that best correlates these descriptors with the observed biological activity. ut.ac.irut.ac.ir

For instance, QSAR studies on isatin analogs have shown that topological and gateway parameters significantly impact cytotoxic activity against cancer cell lines. ut.ac.ir In a study on indole (B1671886) and isatin derivatives as inhibitors of beta-amyloid (Aβ) aggregation, a key process in Alzheimer's disease, an atom-based 3D-QSAR model was developed. ub.edunih.gov This model, featuring acceptable predictive statistics (training set q² = 0.596 and external test set r² ext = 0.695), helped identify the physicochemical features correlated with the Aβ anti-aggregating potency. ub.edunih.gov Similarly, QSAR models have been developed to predict the inhibitory activity of isatin and indole-based compounds against the 3C-like protease (3CLpro) of SARS-CoV, a critical target for antiviral drug development. proquest.comnih.gov

The predictive power of these models allows for the virtual screening of large libraries of compounds and the rational design of new, more potent analogs of this compound with desired biological properties.

Table 1: Examples of QSAR Studies on Isatin Analogs

| Biological Activity | Compound Class | QSAR Model Type | Key Statistical Parameters | Important Descriptor Types | Reference |

|---|---|---|---|---|---|

| Anticancer (Cytotoxicity) | 5-(2-Carboxyethenyl)-isatin derivatives | GA-PLS, MLR | Not specified | Topological, Gateway parameters | ut.ac.irut.ac.ir |

| Antiamyloidogenic (Aβ aggregation inhibition) | Indole and Isatin derivatives | Atom-based 3D-QSAR | q² = 0.596, r² ext = 0.695 | Physicochemical features | ub.edunih.gov |

| Antiviral (SARS CoV 3CLpro inhibition) | Isatin and Indole derivatives | CORAL software (Monte Carlo optimization) | Not specified | SMILES and Hydrogen Suppressed Graph (HSG) based | proquest.comnih.gov |

| Phytotoxic (Herbicidal activity) | Isatin derivatives | 3D-QSAR (CoMFA) | Not specified | Steric features | acs.org |

Machine Learning Applications in Chemical Compound Activity Prediction

Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful tool in drug discovery for predicting the biological activity of chemical compounds. arxiv.org Unlike traditional QSAR models that often rely on linear statistical methods, ML algorithms like deep neural networks (DNNs) and random forests can capture complex, non-linear relationships between molecular features and activity. bhsai.org

A notable application of machine learning directly involves this compound. ijisrt.com In one study, an ML approach was used to identify new drug leads against fructose (B13574) bisphosphate aldolase (B8822740), a potent drug target in Plasmodium falciparum, the deadliest malaria parasite. ijisrt.com The process involved training a model on compounds with known activity to learn the relationship between molecular descriptors and drug efficacy. This trained model then predicted this compound as a potential inhibitor. Subsequent molecular docking simulations confirmed this prediction, showing it had a superior binding affinity for the aldolase enzyme compared to other tested compounds. ijisrt.com This highlights the potential of ML to accelerate the identification of promising drug candidates. ijisrt.com

The general workflow for ML-based activity prediction involves several stages. arxiv.org First, large datasets of chemical compounds are represented numerically, often using molecular fingerprints or calculated descriptors. These representations are divided into training and test sets. The training set is used to build the predictive model, while the test set is used to validate its performance and accuracy. ijisrt.com This approach has been successfully used to predict various properties, from antibiotic activity to chemical toxicity. arxiv.orgbhsai.org The integration of machine learning can significantly speed up the drug discovery process and reduce failure rates in development. ijisrt.com

Table 2: Machine Learning-Based Prediction of this compound Activity

| Compound | Predicted Target | Organism | Methodology | Key Finding | Reference |

|---|---|---|---|---|---|

| This compound | Fructose bisphosphate aldolase | Plasmodium falciparum | Machine Learning algorithm combined with molecular docking | Predicted to inhibit aldolase activity due to superior binding affinity compared to other leads. | ijisrt.com |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov For compounds like this compound and its analogs, MD simulations provide detailed insights into their conformational flexibility, interactions with biological targets, and the stability of the resulting complex. nih.govkaist.ac.kr

In the context of drug design, MD simulations are often performed after a compound has been docked into the active site of a target protein. nih.gov These simulations can validate the docking results by assessing the stability of the predicted binding pose over a period of nanoseconds. nih.govgrowingscience.com For example, MD simulations have been used to analyze the structural stability of complexes formed by isatin derivatives and cyclin-dependent kinase 2 (CDK2), an important anticancer target. nih.gov These simulations confirmed that hydrogen bonds between the isatin core and key amino acids in the enzyme's active site, such as LEU83 and GLU81, are stable and maintained throughout the simulation, which is crucial for inhibitory activity. nih.gov

MD simulations can also explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the energetic barriers between them. This is vital for understanding how a ligand might adapt its conformation to fit into a binding pocket. Furthermore, these simulations can be used to study more complex phenomena, such as the encapsulation of a drug molecule within a nanocarrier. One study used MD to model the spontaneous encapsulation of isatin within a single-walled carbon nanotube (SWCNT), demonstrating that the process was energetically favorable and that multiple isatin molecules could be stably hosted, suggesting potential for drug delivery systems. kaist.ac.kr The analysis of trajectories from MD simulations provides a wealth of information, including root-mean-square deviation (RMSD) to assess stability, interaction energies to quantify binding strength, and the specific intermolecular interactions that stabilize the complex. growingscience.com

Table 3: Molecular Dynamics (MD) Simulation Studies of Isatin Analogs

| Compound/System Studied | Biological/Physical Context | Simulation Duration | Key Findings | Reference |

|---|---|---|---|---|

| Isatin derivatives in complex with CDK2 | Anticancer; enzyme inhibition | Not specified | Confirmed the stability of hydrogen bond interactions with key residues (LEU83, GLU81) in the active site. | nih.gov |

| 5-(2-Carboxyethenyl)-isatin derivatives with target macromolecule | Anticancer; ligand binding validation | 100 ns | Used to validate docking studies and further analyze binding modes and stability of the complex. | ut.ac.ir |

| Isatin encapsulation in a single-walled carbon nanotube (SWCNT) | Drug delivery | 15 ns | Demonstrated spontaneous and stable encapsulation, with a free energy of -34 kcal/mol. The SWCNT could host up to 11 isatin molecules. | kaist.ac.kr |

Biological Activities and Mechanistic Insights of 5 Chloro 1 2 Phenylethyl 1h Indole 2,3 Dione and Its Derivatives in Vitro and in Silico Investigations

Antimalarial Potential through Fructose (B13574) Bisphosphate Aldolase (B8822740) Inhibition

The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent identification of novel drug targets and therapeutic agents. Computational methods, such as machine learning and molecular docking, have become pivotal in accelerating the discovery of new antimalarial leads. One such promising target is the glycolytic enzyme fructose-1,6-bisphosphate aldolase (FBPA), which is crucial for the parasite's energy metabolism during its blood stages.

In Silico Identification of Fructose Bisphosphate Aldolase as a Drug Target

In a computational study aimed at identifying new drug leads against P. falciparum, fructose bisphosphate aldolase was identified as a potent drug target. ijisrt.com Using a machine learning approach, researchers generated potential drug leads that met Lipinski's criteria for drug-likeness. ijisrt.com Among these, 5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione was selected for further analysis via molecular docking to predict its interaction with the target enzyme. ijisrt.com This in silico screening process serves as an efficient primary step to prioritize compounds that are most likely to exhibit inhibitory activity, thereby streamlining the drug discovery pipeline.

Molecular Interactions with Plasmodium falciparum Fructose Bisphosphate Aldolase

Molecular docking simulations were conducted to determine the binding affinity of this compound to the active site of P. falciparum fructose bisphosphate aldolase. The results indicated that the compound exerted a high binding effect on the enzyme. ijisrt.com

To quantify its potential efficacy, its binding affinity was compared with that of another indole-2,3-dione derivative, 1-(7,8-Dihydronaphthalen-2-ylmethyl)-5-(piperidine-1-carbonyl)indole-2,3-dione. The analysis revealed that this compound possessed a superior binding affinity for the aldolase. ijisrt.com This stronger interaction implies a greater potential to inhibit the enzyme's activity, suggesting that it could disrupt the glycolytic pathway in P. falciparum and thus exhibit antimalarial effects. ijisrt.com

Table 1: Comparative Binding Affinity of Indole-2,3-dione Derivatives with P. falciparum Fructose Bisphosphate Aldolase

| Compound | Relative Binding Affinity | Predicted Outcome |

|---|---|---|

| This compound | Higher | Potent inhibition of enzyme activity ijisrt.com |

| 1-(7,8-Dihydronaphthalen-2-ylmethyl)-5-(piperidine-1-carbonyl)indole-2,3-dione | Lower | Less potent inhibition of enzyme activity ijisrt.com |

Anticancer Activity in Select Cellular Models

In Vitro Screening Against Cancer Cell Lines (e.g., HeLa Cells)

Specific data from in vitro screening of this compound against cancer cell lines, including HeLa cells, are not available in the reviewed scientific literature.

Investigations into Cell Kinetic Parameters and Cell Cycle Modulation

Detailed research findings from investigations into the effects of this compound on cell kinetic parameters and cell cycle modulation are not available in the reviewed scientific literature.

Analysis of Potential Apoptotic Pathways and Cellular Mechanisms of Action

Analyses of the potential apoptotic pathways and specific cellular mechanisms of action for this compound in cancer models are not available in the reviewed scientific literature.

Antimicrobial Activity Profile

Derivatives of 5-chloroisatin (B99725), the core structure of the title compound, have been synthesized and evaluated for their potential as antimicrobial agents. ijera.comimedpub.com These studies provide insights into the structure-activity relationships that govern their efficacy against various microbial pathogens.

In Vitro Efficacy Against Gram-Positive and Gram-Negative Bacteria

The antibacterial properties of various 5-chloroisatin derivatives have been tested against a panel of both Gram-positive and Gram-negative bacteria. ijera.comresearchgate.net Research has shown that certain synthesized derivatives exhibit moderate to good inhibitory effects against pathogenic bacteria. ijera.comimedpub.comresearchgate.net

For instance, a study involving novel 5-chloroisatin derivatives demonstrated that some compounds were biologically active across several bacterial strains. ijera.com The activity of these compounds often depends on the specific substitutions made to the parent 5-chloroisatin molecule. ijera.com In another study, derivatives of 5-chloro-1H-indole-2,3-dione showed good antibacterial activity against Bacillus cereus and Staphylococcus aureus. Similarly, research on other chloroindoles has revealed antibacterial and antibiofilm activities against pathogens like uropathogenic Escherichia coli and Vibrio parahaemolyticus. nih.govnih.gov For example, 4-chloroindole (B13527) and 5-chloroindole (B142107) showed a minimum inhibitory concentration (MIC) of 75 μg/ml against uropathogenic E. coli. nih.gov Another study found that 4-chloroindole and 5-chloroindole had an even lower MIC of 50 μg/mL against V. parahaemolyticus. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Chloroindole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-chloroindole | Uropathogenic E. coli | 75 | nih.gov |

| 5-chloroindole | Uropathogenic E. coli | 75 | nih.gov |

| 4-chloroindole | Vibrio parahaemolyticus | 50 | nih.gov |

| 5-chloroindole | Vibrio parahaemolyticus | 50 | nih.gov |

Antifungal Efficacy Against Specific Fungal Strains (e.g., Candida albicans)

The antifungal potential of indole (B1671886) derivatives has also been an area of investigation. Studies on various derivatives of the parent compound have included testing against fungal strains such as Candida albicans. researchgate.net While specific data for this compound is limited in the reviewed literature, related chloro-compounds have demonstrated notable antifungal and antibiofilm activity against fluconazole-resistant Candida species. nih.govresearchgate.netscielo.br For example, 2-chloro-N-phenylacetamide was shown to inhibit all tested strains of C. albicans and C. parapsilosis, with MIC values ranging from 128 to 256 µg/mL. nih.govresearchgate.netscielo.br This compound also effectively inhibited biofilm formation. nih.govresearchgate.net Such findings suggest that the inclusion of a chloro-substituent on related molecular scaffolds can be a viable strategy for developing agents with antifungal properties.

Exploration of Resistance Mechanisms

Specific mechanisms of microbial resistance to this compound have not been extensively detailed in the available scientific literature. However, general mechanisms of antimicrobial resistance are well-established and could potentially apply. These can include alterations in drug transport, evasion of apoptosis, changes in the cell cycle, and DNA-damage repair machinery. nih.govnih.gov For many antimicrobial agents, resistance can emerge through enzymatic degradation of the drug, modification of the drug's target site, or active efflux of the compound from the microbial cell. nih.govnih.govmdpi.com In the context of antifungal agents, resistance in Candida species often involves upregulation of efflux pumps or alterations in the target enzyme's structure, such as in the ergosterol (B1671047) biosynthesis pathway. mdpi.com

Enzyme Inhibition Studies (e.g., Aldehyde Dehydrogenases)

Substituted indole-2,3-diones, including this compound, have been identified as a class of isoenzyme-selective inhibitors for aldehyde dehydrogenases (ALDH). acs.orgnih.gov The ALDH superfamily of enzymes is crucial for detoxifying aldehydes and is implicated in cancer progression and therapy resistance. nih.gov

Isoform-Specific Inhibitory Potency and Selectivity

Research has demonstrated that substitutions on the indole-2,3-dione ring system can confer potent and selective inhibition against different ALDH isoforms, particularly ALDH1A1, ALDH2, and ALDH3A1. acs.orgnih.gov

This compound (referred to as compound 7 in a key study) was evaluated for its ability to inhibit these isoforms. The presence of a halogen at the 5-position was found to generally improve potency towards the ALDH2 isoform. nih.gov Specifically, increasing the size of the halogen at this position tends to increase the inhibitory potency against ALDH2. acs.orgnih.gov In contrast, the addition of a 5-chloro substitution on the indole ring significantly reduces the compound's potency against the ALDH3A1 isoform. acs.org

The nature of the substituent at the N1 position and the C5 position of the indole ring can dramatically shift the inhibitory profile, allowing for the development of compounds with high selectivity for a specific ALDH isoform. nih.govresearchgate.net

Table 2: Inhibitory Potency (IC₅₀) of this compound and a Related Compound Against ALDH Isoforms

| Compound Name | ALDH1A1 IC₅₀ (µM) | ALDH2 IC₅₀ (µM) | ALDH3A1 IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1-(2-Phenylethyl)-1H-indole-2,3-dione | 0.22 ± 0.01 | 3.5 ± 0.3 | 0.17 ± 0.01 | nih.gov |

| This compound | 0.38 ± 0.03 | 0.77 ± 0.07 | 10.3 ± 0.6 | nih.gov |

Mechanistic Analysis of Enzyme-Inhibitor Interactions

Kinetic and X-ray crystallography studies suggest that indole-2,3-dione-based inhibitors function competitively against aldehyde binding. acs.orgresearchgate.net These inhibitors are proposed to form direct interactions with cysteine residues located within the active site of the enzyme. acs.orgresearchgate.net The selectivity observed between different ALDH isoforms appears to be governed by specific interactions with these catalytic residues. For instance, these compounds appear to interact directly with the catalytic nucleophile, Cys243, in ALDH3A1. acs.orgresearchgate.net However, in the ALDH2 isoform, the 3-keto group of the inhibitor is surrounded by the adjacent Cys301/303 residues, leading to a different binding interaction and contributing to the observed isoform selectivity. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Properties

The biological activities of isatin (B1672199) (1H-indole-2,3-dione) derivatives are intricately linked to their structural features. Structure-Activity Relationship (SAR) studies, which explore how chemical structure relates to biological activity, have been instrumental in the development of potent isatin-based therapeutic agents. These investigations typically involve systematic modifications of the isatin core to understand the pharmacophoric requirements for a specific biological response.

Impact of Substituent Modifications on Bioactivity

Modifications at various positions of the isatin scaffold, particularly at the C-5 position of the aromatic ring and the N-1 position of the pyrrole (B145914) ring, have been shown to significantly influence the biological properties of these compounds.

The introduction of substituents at the C-5 position of the isatin ring is a common strategy to modulate bioactivity. Studies have shown that the nature of the substituent at this position can have a profound effect. For instance, the presence of electron-withdrawing groups, such as halogens (Fluorine, Chlorine, Bromine), often enhances the biological profile. Halogenation at the C-5 position has been reported to lead to a marked enhancement in antibacterial and antiviral activities. nih.govkashanu.ac.ir Specifically, in the context of anti-HIV activity, the potency of derivatives was found to follow the order F > CH₃ > Cl at the C-5 position. nih.gov Conversely, electron-donating groups can also be beneficial, though their effect is often context-dependent on the specific biological target and the rest of the molecule's structure. nih.gov

Substitution at the N-1 position, known as N-alkylation or N-arylation, is another critical determinant of activity. The introduction of various groups at this position can alter the compound's lipophilicity, steric profile, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets. nih.gov N-alkylation and the formation of N-Mannich bases are frequently employed modifications that have been shown to be effective in augmenting the antibacterial and antiviral properties of isatin derivatives. nih.govnih.gov For example, the incorporation of a morpholinomethyl group at the N-1 position was found to be superior to other substituents for anti-HIV activity. nih.gov The lipophilicity introduced by the N-1 substituent can be a positive contributor to cytotoxic activity. nih.gov

Modifications are not limited to the C-5 and N-1 positions. The carbonyl group at the C-3 position is highly reactive and serves as a key site for derivatization, leading to the formation of Schiff bases, hydrazones, and spiro-derivatives, which often exhibit a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. nih.govmdpi.com

Role of the Phenylethyl Moiety and Chloro-Substitution on Activity

In the specific case of this compound, both the 5-chloro group and the N-phenylethyl moiety are expected to play crucial roles in defining its biological activity based on established SAR principles.

Chloro-Substitution: The presence of a chlorine atom at the C-5 position is a key structural feature. As a halogen, chlorine is an electron-withdrawing group that modifies the electronic properties of the aromatic ring. This substitution has been consistently linked to enhanced biological activity in various isatin derivatives. nih.gov For example, 5-chloro-isatin has been used as a starting material for the synthesis of new compounds with significant antibacterial properties. researchgate.netresearchgate.net The introduction of a chloro group can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach its intracellular target. Furthermore, the halogen atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of the compound to its target protein. Studies on isatin derivatives have demonstrated that 5-halogenated compounds are often more active than their unsubstituted counterparts. kashanu.ac.ir

Antiviral Potential (In Vitro Investigations)

Isatin and its derivatives have a long history as antiviral agents, with methisazone (B1676394) (an N-methylisatin thiosemicarbazone) being one of the first synthetic antiviral drugs used clinically. nih.gov The isatin scaffold is considered a "privileged" structure in medicinal chemistry, serving as a versatile template for the development of compounds active against a wide range of viruses. nih.gov In vitro investigations have confirmed the broad-spectrum antiviral potential of this class of compounds.

Derivatives of isatin have been evaluated against numerous viruses, including Hepatitis C virus (HCV), Severe Acute Respiratory Syndrome coronavirus (SARS-CoV), Human Immunodeficiency Virus (HIV), Influenza virus (H1N1), and Herpes Simplex Virus (HSV). nih.govnih.govmdpi.com

For instance, a study evaluating various 5-substituted isatin derivatives demonstrated activity against both HCV and SARS-CoV. In this research, a 5-fluoro derivative showed the highest protection (45%) against SARS-CoV replication in Vero cells. nih.gov Other studies have focused on HIV, where isatin derivatives, particularly N-Mannich bases, have shown potent inhibitory activity against HIV-1 replication. nih.gov In one such study, a norfloxacin-isatin Mannich base exhibited an EC₅₀ value of 11.3 µg/mL against HIV-1. nih.gov More recently, newly synthesized isatin derivatives have been tested against influenza (H1N1), herpes simplex (HSV-1), and coxsackievirus B3 (COX-B3), with some compounds showing activity in the low micromolar range. mdpi.com

The mechanism of antiviral action can vary depending on the specific derivative and the target virus. For some viruses, isatin derivatives have been shown to inhibit crucial viral enzymes, such as reverse transcriptase in HIV. nih.gov

The following table summarizes the in vitro antiviral activity of selected isatin derivatives from various research studies.

Table of Mentioned Compounds

Other Applied Research Areas of 5 Chloro 1 2 Phenylethyl 1h Indole 2,3 Dione Derivatives

Corrosion Inhibition Studies for Metal Protection

The primary mechanism by which organic molecules like isatin (B1672199) derivatives inhibit corrosion is by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the aggressive medium. This barrier impedes the electrochemical reactions that lead to corrosion. The effectiveness of these inhibitors is influenced by the structure of the molecule, the nature of the metal, and the corrosive environment.

One notable example is the study of 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione , a derivative of 5-chloroisatin (B99725), as a corrosion inhibitor for mild steel in a 1M phosphoric acid (H₃PO₄) solution. Research has demonstrated that this compound is an effective inhibitor, with its inhibition efficiency increasing with concentration. jmaterenvironsci.comresearchgate.net At a concentration of 10⁻³M, it reached an inhibition efficiency of 91%. jmaterenvironsci.comresearchgate.net This high efficiency is attributed to the strong adsorption of the inhibitor molecules onto the steel surface. jmaterenvironsci.comresearchgate.net

Studies on various isatin and indole (B1671886) derivatives consistently show that their inhibition efficiency increases with concentration, indicating that a higher concentration leads to greater surface coverage by the inhibitor molecules. d-nb.infonih.govscientific.net These compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.comresearchgate.netnih.govresearchgate.net

Adsorption Characteristics on Metal Surfaces

The adsorption of inhibitor molecules on a metal surface can occur through physisorption, chemisorption, or a combination of both. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the formation of coordinate bonds between the lone pairs of electrons on the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms. mdpi.com

The adsorption of 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione on a mild steel surface in a phosphoric acid solution was found to obey the Langmuir adsorption isotherm. jmaterenvironsci.comresearchgate.net The Langmuir isotherm model assumes that the adsorption is a monolayer process, with a fixed number of adsorption sites on the metal surface. hw.ac.uk The calculated thermodynamic parameters, such as the standard free energy of adsorption (ΔG°ads) and the heat of adsorption (ΔH°ads), indicated that the adsorption mechanism is mainly chemisorption. researchgate.net

The delocalized π-electrons in the indole ring and the lone-pair electrons on the nitrogen and oxygen atoms contribute significantly to the adsorption process, enhancing the formation of a stable protective film. manipal.edumanipal.edu The molecular structure, including the presence of electron-donating or withdrawing groups, plays a crucial role in the strength of the adsorption and, consequently, the inhibition efficiency. mdpi.comscilit.com

Table 1: Inhibition Efficiency of 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione on Mild Steel in 1M H₃PO₄

| Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 1x10⁻⁶ | 45 |

| 1x10⁻⁵ | 65 |

| 1x10⁻⁴ | 82 |

| 1x10⁻³ | 91 |

Data sourced from electrochemical measurements. jmaterenvironsci.comresearchgate.net

Electrochemical and Surface Analysis Techniques in Corrosion Inhibition

A variety of techniques are employed to study the effectiveness and mechanism of corrosion inhibitors. These methods provide both qualitative and quantitative data on the protective properties of the inhibitor film.

Electrochemical Techniques:

Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The polarization curves can determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. jmaterenvironsci.comresearchgate.net A decrease in icorr in the presence of the inhibitor indicates a reduction in the corrosion rate. researchgate.net For 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione , potentiodynamic polarization studies revealed that it acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions. jmaterenvironsci.comresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film. nih.govscientific.net The Nyquist plots obtained from EIS measurements typically show a semicircle, and the diameter of this semicircle corresponds to the charge transfer resistance (Rct). ekb.eg An increase in the Rct value in the presence of the inhibitor signifies an increase in the corrosion resistance. nih.govekb.eg Studies on isatin derivatives have shown that the Rct values increase with increasing inhibitor concentration, confirming the formation of a more protective film. d-nb.infonih.gov

Surface Analysis Techniques:

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal in the absence and presence of the inhibitor. jmaterenvironsci.comresearchgate.netresearchgate.net In the absence of an inhibitor, the metal surface typically shows significant damage due to corrosion. hw.ac.uk In the presence of an effective inhibitor like 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione , the SEM micrographs reveal a much smoother surface, indicating the formation of a protective film that prevents corrosive attack. jmaterenvironsci.comresearchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to analyze the functional groups present in the protective film formed on the metal surface, confirming the adsorption of the inhibitor molecules. d-nb.info

Table 2: Electrochemical Parameters for Mild Steel in 1M H₃PO₄ in the Absence and Presence of 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione

| Inhibitor Concentration (M) | Ecorr (mV/SCE) | icorr (µA/cm²) | Rct (Ω cm²) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| Blank | -530 | 580 | 45 | - |

| 1x10⁻⁶ | -525 | 319 | 82 | 45 |

| 1x10⁻⁵ | -518 | 203 | 128 | 65 |

| 1x10⁻⁴ | -510 | 104 | 250 | 82 |

| 1x10⁻³ | -502 | 52 | 490 | 91 |

Data obtained from potentiodynamic polarization and EIS measurements. jmaterenvironsci.comresearchgate.net

Future Perspectives and Emerging Research Directions for 5 Chloro 1 2 Phenylethyl 1h Indole 2,3 Dione

Rational Design and Synthesis of Advanced Analogues with Tuned Activities

Future research will likely focus on the rational design and synthesis of advanced analogues of 5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione to enhance potency, selectivity, and pharmacokinetic properties. Building on studies of similar 5-chloro-indole derivatives that have shown promise as inhibitors of mutant EGFR/BRAF pathways, medicinal chemists can systematically modify the parent structure. mdpi.com

Key areas for synthetic modification include:

Substitution on the Phenylethyl Moiety: Introducing various substituents (e.g., hydroxyl, methoxy, halogen, or heterocyclic rings) on the phenyl ring of the phenylethyl group could significantly impact binding affinity and selectivity for specific biological targets.

Modification of the Isatin (B1672199) Core: While the 5-chloro substituent is often crucial for activity, exploring other substitutions on the aromatic ring of the indole (B1671886) core could lead to novel structure-activity relationships (SAR).

Derivatization at the C3 Carbonyl Group: The C3 keto group of the isatin core is a common site for chemical reactions, allowing for the synthesis of Schiff bases, spiro-heterocycles, and other derivatives with diverse biological profiles.

These synthetic strategies, guided by computational modeling and in silico screening, will enable the creation of a library of advanced analogues with activities fine-tuned for specific therapeutic applications, such as anticancer agents. mdpi.commdpi.com

Deeper Mechanistic Elucidation at the Sub-Cellular and Molecular Levels

A critical future direction is to gain a more profound understanding of the molecular mechanisms through which this compound and its derivatives exert their biological effects. While related indole compounds are known to target various pathways, including protein kinases like EGFR and BRAF, the precise interactions at the sub-cellular level remain to be fully elucidated. mdpi.comnih.gov

Future mechanistic studies should aim to:

Identify and Validate Cellular Targets: Employing techniques such as chemical proteomics, affinity chromatography, and genetic screening to identify the direct binding partners and cellular targets of the compound.

Characterize Target Engagement: Using biophysical methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) to visualize and quantify the binding interactions between the compound and its target protein(s).

Such detailed mechanistic insights are essential for optimizing lead compounds and predicting potential on-target and off-target effects, thereby accelerating the path to clinical development.

Integration with High-Throughput Screening Technologies for Novel Applications

High-Throughput Screening (HTS) offers a powerful platform for uncovering novel therapeutic applications for this compound and its analogues. nih.gov By screening this class of compounds against large, diverse libraries of biological targets, researchers can identify unexpected activities and "hit" compounds for a wide range of diseases.

Future HTS campaigns could include:

Target-Based Screening: Testing the compound library against panels of known drug targets, such as kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels.

Phenotypic Screening: Utilizing whole-cell or whole-organism assays to identify compounds that produce a desired physiological effect, without a priori knowledge of the specific molecular target. nih.gov This approach is particularly valuable for complex diseases like cancer or neurodegenerative disorders.

Combinatorial Screening: Evaluating the compound in combination with other known drugs to identify synergistic or additive effects, which could lead to more effective combination therapies.

The integration of HTS with advanced data analysis and machine learning algorithms will be crucial for efficiently processing the vast amounts of data generated and for identifying promising lead candidates for further development. nih.gov

Exploration in Fragment-Based Drug Discovery and Target Validation

Fragment-Based Drug Discovery (FBDD) is an increasingly important strategy for identifying novel drug leads. ijddd.compharmacelera.com This approach uses small molecular fragments (typically <300 Da) as starting points for building more potent, drug-like molecules. The this compound scaffold is well-suited for exploration within an FBDD paradigm.

Key aspects of this research direction would involve:

Fragment Library Design: The core 5-chloro-indole-2,3-dione structure itself, or smaller components like the phenylethyl group, can be included in fragment libraries for screening against various disease targets. broadinstitute.orgmorressier.com

Biophysical Screening: Using techniques like NMR spectroscopy, X-ray crystallography, and thermal shift assays to screen for low-affinity binding of these fragments to target proteins.

Fragment Evolution: Once a binding fragment is identified, medicinal chemistry strategies such as fragment growing, linking, or merging can be employed to develop a high-affinity lead compound. pharmacelera.com

This FBDD approach not only facilitates the discovery of novel chemical matter for challenging targets but also serves as a powerful tool for validating the biological relevance of those targets. broadinstitute.org

Potential in Materials Science and Photochemistry

Beyond its biomedical applications, the unique chemical structure of this compound suggests potential for exploration in materials science and photochemistry. The indole-2,3-dione core is a chromophore that absorbs light, and its photochemical properties could be harnessed for various applications.

Emerging research could investigate:

Photochemical Reactions: The potential for the compound to undergo photochemical reactions, such as [2+2] cycloadditions or other light-induced transformations, could be explored to synthesize novel and complex molecular architectures. acs.orgbris.ac.uk

Development of Photoresponsive Materials: Incorporating this scaffold into polymer backbones or other material frameworks could lead to the development of photoresponsive materials whose properties can be altered with light.

Organic Electronics: The electronic properties of the indole scaffold could be investigated for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics.

While speculative, these avenues represent innovative directions that could expand the utility of the 5-chloro-indole-2,3-dione scaffold into non-pharmaceutical domains.

Q & A

Q. What are the key considerations in designing a synthesis protocol for 5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione?

Answer: Synthesis requires careful selection of solvents (e.g., PEG-400/DMF mixtures for solubility and reactivity), catalysts (e.g., CuI for azide-alkyne cycloadditions), and purification methods (e.g., flash column chromatography with 70:30 ethyl acetate/hexane). Reaction monitoring via TLC and yield optimization (e.g., 42% yield in for a related indole derivative) are critical. Ensure stoichiometric control of intermediates like 3-(2-azidoethyl)-5-fluoro-1H-indole to avoid side reactions .

Q. How is the purity and structural integrity of this compound confirmed experimentally?

Answer: Use multi-modal characterization:

- 1H/13C/19F NMR to verify substituent positions and aromaticity.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., FAB-HRMS in ).

- X-ray crystallography (e.g., single-crystal studies with R factor ≤0.040, as in ) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound derivatives?

Answer: Quantum chemical calculations (e.g., density functional theory) map transition states and intermediates. ICReDD’s approach () integrates reaction path searches with experimental feedback loops. For example, simulate substituent effects (e.g., chloro vs. methoxy groups) on indole reactivity using software like MOE (Molecular Operating Environment, mentioned in ) to prioritize synthetic routes .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

- Cross-validation : Compare NMR data with X-ray structures (e.g., bond lengths in ) to confirm regiochemistry.

- Dynamic NMR : Resolve tautomerism or conformational flexibility in hydrazone derivatives (e.g., ’s hydrazinylidene analogs).

- Theoretical modeling : Optimize geometries using Gaussian or ORCA software to match experimental spectra .

Q. How can factorial design optimize reaction conditions for scaling indole-dione synthesis?

Answer: Apply pre-experimental designs ( ) to test variables:

Q. What safety protocols are critical when handling reactive intermediates in indole-dione synthesis?

Answer:

- Hazard assessment : Review SDS for analogs (e.g., 2-chloro-1-(2-chlorobenzoyl)indole-3-carbaldehyde in ) to identify risks (e.g., skin irritation, inhalation hazards).

- Engineering controls : Use fume hoods for azide reactions () and inert atmospheres for moisture-sensitive steps.

- Emergency protocols : Neutralize spills with sand/vermiculite and dispose via hazardous waste channels .

Methodological Guidance

Q. How to validate synthetic routes for novel indole-dione analogs?

Answer:

- Reproducibility : Replicate reactions ≥3 times with statistical analysis of yields (mean ± SD).

- Byproduct analysis : Use LC-MS to detect impurities (e.g., ’s TLC monitoring).

- Benchmarking : Compare with structurally validated compounds (e.g., crystallographic data in ) .

Q. What databases support structural and functional studies of indole-dione derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.